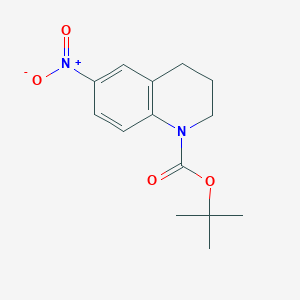
tert-Butyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate
Descripción general
Descripción
Tert-butyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate, or TBNQ, is a quinoline-based compound that has been studied extensively for its potential scientific applications. It is a nitrogen-containing heterocyclic compound, which has a unique structure that makes it of interest to scientists and researchers. TBNQ has been found to have a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry. In
Aplicaciones Científicas De Investigación
Chemical Transformations and Reactions
tert-Butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, a related compound, has been synthesized and studied for its chemical transformations. These studies are crucial for understanding the reactivity and potential applications of similar compounds, including tert-Butyl 6-nitro-3,4-dihydroquinoline-1(2H)-carboxylate. The reactions of these compounds with various reagents, as well as the reduction and oxidation of their functional groups, have been explored (Moskalenko & Boev, 2014).
Drug Discovery and Medicinal Chemistry
In the field of medicinal chemistry, related compounds like N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (VX-770, ivacaftor) have been discovered. These compounds have been crucial in drug discovery, particularly in identifying potential treatment options for specific conditions (Hadida et al., 2014).
Synthesis and Structural Analysis
The synthesis and structural analysis of related compounds like 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic Acid have been conducted. These studies contribute to a better understanding of the structure-activity relationships of such compounds, which is vital in the development of new drugs or materials (Li et al., 2013).
Antimicrobial Evaluation
Research has been conducted on the synthesis and in-vitro antimycobacterial evaluation of related compounds, such as 1‐(Cyclopropyl/2,4‐difluorophenyl/tert‐butyl)‐1,4‐dihydro‐8‐methyl‐6‐nitro‐4‐oxo‐7‐(substituted secondary amino)quinoline‐3‐carboxylic acids. These studies are significant for developing new antimicrobial agents (Senthilkumar et al., 2009).
Charge Transfer and Fluorescence Studies
In the realm of physical chemistry, studies on charge transfer dynamics and fluorescence of similar compounds have been performed. These studies provide insights into the electronic properties and potential applications in materials science (Zachariasse et al., 2004).
Propiedades
IUPAC Name |
tert-butyl 6-nitro-3,4-dihydro-2H-quinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-14(2,3)20-13(17)15-8-4-5-10-9-11(16(18)19)6-7-12(10)15/h6-7,9H,4-5,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPXNUSEUAMUOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=C1C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



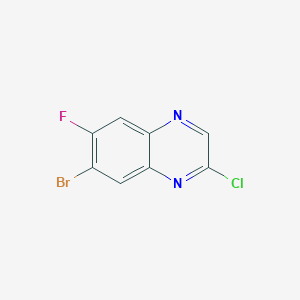
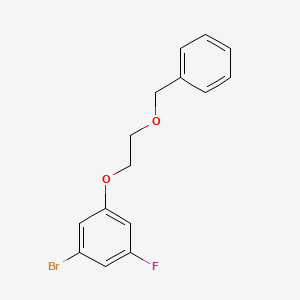
![5-Bromo-6-fluorobenzo[d]thiazole-2-thiol](/img/structure/B1381890.png)

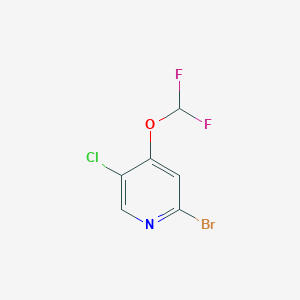
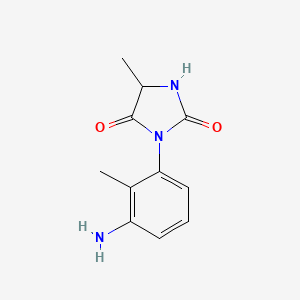
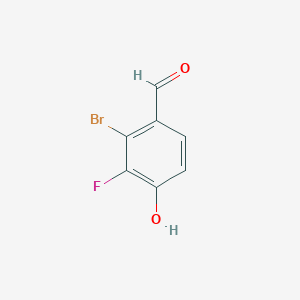
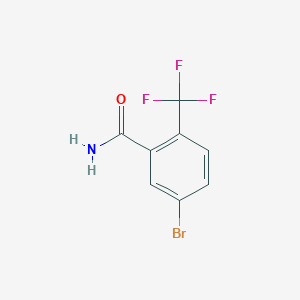
![2-[2-Bromo-4,6-bis(trifluoromethyl)phenyl]acetic acid](/img/structure/B1381902.png)
![2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid dihydrochloride](/img/structure/B1381903.png)


![1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridin-5-ium-5-olate](/img/structure/B1381906.png)
